Praseodymium(3+) stearate
Description
Praseodymium(3+) stearate, with the general formula $ \text{Pr(C}{18}\text{H}{35}\text{O}{2})3 $, is a coordination compound where the $ \text{Pr}^{3+} $ ion is bound to three stearate anions. Stearate, the conjugate base of stearic acid ($ \text{C}{18}\text{H}{36}\text{O}_{2} $), imparts unique hydrophobic and structural properties to the compound. Praseodymium(3+) compounds are widely studied for their catalytic, optical, and thermal stabilization properties, with the $ \text{Pr}^{3+} $ oxidation state being predominant in air at temperatures below 1000°C .
Properties
CAS No. |
6192-10-5 |
|---|---|
Molecular Formula |
C54H105O6Pr |
Molecular Weight |
991.3 g/mol |
IUPAC Name |
octadecanoate;praseodymium(3+) |
InChI |
InChI=1S/3C18H36O2.Pr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
InChI Key |
HKITTYDLDOKDRC-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Pr+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium(3+) stearate can be synthesized through a reaction between praseodymium salts (such as praseodymium nitrate or praseodymium chloride) and sodium stearate. The reaction typically occurs in an aqueous medium, where praseodymium ions react with stearate ions to form the desired compound. The reaction can be represented as follows:
[ \text{Pr}^{3+} + 3 \text{C}{17}\text{H}{35}\text{COO}^- \rightarrow \text{Pr}(\text{C}{17}\text{H}{35}\text{COO})_3 ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and consistency. Techniques such as filtration, recrystallization, and drying are commonly employed to obtain high-quality this compound suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Praseodymium(3+) stearate can undergo various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, although this is less common.
Substitution: Stearate ions can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Ligands such as phosphates or acetates can replace stearate ions under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Lower oxidation state praseodymium compounds.
Substitution: Praseodymium complexes with different ligands.
Scientific Research Applications
Praseodymium(3+) stearate has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of praseodymium-containing materials with unique magnetic and optical properties.
Catalysis: Acts as a catalyst or catalyst support in various chemical reactions.
Biology and Medicine:
Industry: Utilized in the production of high-performance lubricants, stabilizers for plastics, and other industrial products.
Mechanism of Action
The mechanism of action of praseodymium(3+) stearate involves its interaction with molecular targets and pathways. In catalysis, praseodymium ions can facilitate electron transfer processes, enhancing reaction rates. In biological systems, the compound’s biocompatibility allows it to interact with cellular components, potentially aiding in drug delivery or imaging applications. The stearate ions provide hydrophobic properties, influencing the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Structural and Thermal Properties
Praseodymium carboxylates exhibit diverse structural motifs depending on the anion. For example:
- Praseodymium acetate ($ \text{Pr(CH}3\text{COO)}3 $): Forms hydrated complexes with monoclinic or triclinic structures, as inferred from safety data sheets .
- Praseodymium nitrate ($ \text{Pr(NO}3)3\cdot6\text{H}_2\text{O} $): Crystallizes in hygroscopic green granules with high solubility in water and alcohol, making it suitable for solution-based applications .
- Praseodymium phosphate ($ \text{PrPO}_4 $): Adopts a monoclinic or hexagonal structure, with applications in ceramics and catalysis .
Stearate vs. Smaller Carboxylates :
- Thermal Stability : Stearate’s long alkyl chain enhances thermal stability compared to smaller carboxylates. For instance, praseodymium stearate likely decomposes at higher temperatures (>300°C) than praseodymium acetate (decomposes ~200°C) due to increased van der Waals interactions between hydrocarbon chains.
- Crystallinity : Larger anions like stearate reduce crystallinity, often leading to lamellar or layered structures. This contrasts with praseodymium nitrate, which forms well-defined ionic crystals .
Solubility and Reactivity
- Praseodymium nitrate is highly soluble in polar solvents (water, ethanol), enabling its use in glass coloring and catalysis .
- Praseodymium stearate is expected to be insoluble in water but soluble in nonpolar solvents (e.g., hexane), aligning with trends in rare earth stearates used as lubricants or polymer stabilizers.
Electrical and Optical Properties
Electrical Conductivity
Praseodymium-doped ceramics (e.g., $ \text{Pr}^{3+} $-substituted 5YSZ) exhibit mixed ionic-electronic conductivity, with electronic contributions increasing marginally (≤2%) at high Pr concentrations . In contrast, praseodymium stearate, as an organic salt, is likely an insulator due to its covalent bonding and lack of mobile charge carriers.
Optical Characteristics
- Luminescence: $ \text{Pr}^{3+} $-doped inorganic matrices (e.g., $ \text{YAG} $) show sharp emission lines due to $ 4f $-$ 4f $ transitions, as seen in single $ \text{Pr}^{3+} $-doped nanocrystals . However, organic ligands like stearate may quench luminescence via energy transfer to vibrational modes of the ligand, reducing quantum yield compared to inorganic hosts.
- Judd-Ofelt Parameters : In fluoroborophosphate glasses, $ \text{Pr}^{3+} $ exhibits radiative transitions with Judd-Ofelt parameters sensitive to ligand field symmetry . Stearate’s bulky structure may distort the ligand field, altering these parameters relative to smaller anions like nitrate.
Catalysis and Materials Science
- Praseodymium acetate/nitrate: Used in sol-gel synthesis of phosphors (e.g., $ \text{Ca}{0.8}\text{Ba}{0.2}\text{TiO}_3:\text{Pr}^{3+} $) and as precursors for oxide nanomaterials .
- Praseodymium stearate: Likely functions as a thermal stabilizer in polymers (e.g., PVC) by scavenging HCl, analogous to other rare earth stearates. Its large anion may enhance compatibility with organic matrices compared to inorganic praseodymium salts.
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